Product packaging for 6-Chloro-1,3-diazinan-4-one(Cat. No.:)

6-Chloro-1,3-diazinan-4-one

Cat. No.: B12366745
M. Wt: 134.56 g/mol
InChI Key: WTZMEHIBBDNVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,3-diazinan-4-one is a synthetic heterocyclic compound serving as a versatile building block in organic chemistry and pharmaceutical research. As a diazinane derivative, its structure offers a reactive scaffold for constructing more complex molecules. The chloro substituent at the 6-position makes it a suitable candidate for nucleophilic substitution reactions, allowing researchers to functionalize the core structure. Similarly, the ketone group at the 4-position provides a site for further chemical modifications. This compound is primarily valued in medicinal chemistry for the exploration of new therapeutic agents, particularly as a precursor in synthesizing molecules that may interact with biological systems. Heterocyclic compounds like this one are of significant interest, as over 85% of all FDA-approved drugs contain heterocyclic moieties, which are crucial for their biological activity and physical properties . Potential research applications include its use as an intermediate in developing enzyme inhibitors or receptor modulators. Handling requires proper personal protective equipment, and it must be stored in a cool, dry place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B12366745 6-Chloro-1,3-diazinan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

6-chloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H7ClN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8)

InChI Key

WTZMEHIBBDNVPA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCNC1=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1,3 Diazinan 4 One and Its Precursors

Strategic Retrosynthesis of the 6-Chloro-1,3-diazinan-4-one Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wordpress.comyoutube.com This process involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions. wordpress.com

The 1,3-diazinan-4-one ring system contains several bonds that can be strategically disconnected. scripps.edu The most common approaches focus on breaking the carbon-nitrogen bonds, as their formation via nucleophilic attack is a cornerstone of organic synthesis.

Two primary disconnection strategies for the 1,3-diazinan-4-one backbone are:

Two-Bond [4+2] Disconnection: This approach disconnects the ring at the N1-C6 and N3-C4 bonds. This deconstruction leads to a 1,3-diamino synthon (like urea) and a 3-carbon electrophilic synthon. This is conceptually similar to the logic behind cycloaddition reactions or condensation reactions involving two separate components.

Sequential C-N Disconnections: A stepwise approach can also be envisioned. wordpress.com First, the N1-C2 bond is disconnected, revealing a linear amino-amide precursor. A subsequent disconnection of the N3-C4 bond then breaks this intermediate down into a diamine and a suitable acylating agent. A common strategy is to disconnect bonds between carbon and heteroatoms. scripps.edu

These disconnections suggest logical forward reactions, such as the condensation of a diamine with a dicarbonyl compound or a related species. lkouniv.ac.in

Based on the retrosynthetic disconnections, several potential precursors and building blocks can be identified. The choice of precursors depends on the selected synthetic route and the stage at which the chlorine atom is introduced.

Disconnection StrategySynthetic Equivalents (Precursors)
[4+2] Disconnection * Nitrogen Source: Urea (B33335), Thiourea, or N-substituted ureas.
* Carbon Source: 3-Chloropropionyl chloride, Acryloyl chloride, or β-propiolactone.
Sequential C-N Disconnection * Amine Component: 1,2-Diaminoethane or functionalized equivalents.
* Carbonyl Component: Phosgene, Chloroformates, or Carbonyl diimidazole (CDI) followed by reaction with a C3 fragment.
Pre-chlorinated Building Blocks * Example: 2,3-Dichloropropionyl chloride reacting with urea.

These building blocks represent readily available starting materials from which the synthesis can commence.

Cycloaddition and Condensation Reactions in 1,3-Diazinan Ring Construction

The formation of the heterocyclic ring is the crucial step in the synthesis. Cycloaddition and condensation reactions are powerful tools for constructing such ring systems, often in a highly efficient manner. nih.gov

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. organic-chemistry.orgpreprints.org This strategy is highly atom-economical and can rapidly generate molecular complexity. nih.gov

A reaction analogous to the Biginelli reaction could be envisioned for the synthesis of the 1,3-diazinan-4-one core. The classic Biginelli reaction combines an aldehyde, a β-dicarbonyl compound, and urea to form a dihydropyrimidinone. preprints.orgnih.gov A hypothetical MCR for the target scaffold might involve the reaction of an aldehyde, a malonic acid derivative, and urea, followed by subsequent modification.

ComponentExample ReactantRole in Ring Formation
Aldehyde FormaldehydeProvides the C-2 carbon of the diazinan ring.
Active Methylene (B1212753) Compound Malonyl dichlorideProvides the C-4, C-5, and C-6 carbons.
Urea Component UreaProvides the N-1 and N-3 atoms.

Stepwise condensation reactions provide a more controlled, albeit longer, route to the target molecule. unizin.org This typically involves the reaction of two bifunctional precursors, leading to cyclization. An intramolecular condensation of a linear precursor is often thermodynamically favored when forming five- or six-membered rings. vanderbilt.edu

A plausible route involves the reaction of a 1,3-diamine with a derivative of a 3-carbon dicarboxylic acid. For instance, reacting N-Boc-1,2-diaminoethane with 3-chloropropionyl chloride would form an amide, which could then be deprotected and cyclized under basic conditions to form the 1,3-diazinan-4-one ring.

Ring-closing metathesis (RCM) is another powerful strategy for forming cyclic alkenes, which can be subsequently reduced. organic-chemistry.org A precursor containing two terminal olefinic groups, such as N,N'-diallylurea, could potentially undergo RCM, although this would lead to a dihydropyrimidinone ring that would require further modification.

Directed Halogenation Techniques for Introducing Chlorine at C-6

The introduction of a chlorine atom at the C-6 position requires a regioselective halogenation method. The reactivity of the C-6 position is influenced by the adjacent nitrogen atom (N-1) and the nearby carbonyl group at C-4. This position is alpha to an amine and beta to an amide carbonyl.

Several halogenating agents could be employed, with the choice depending on the substrate and desired selectivity.

N-Chlorosuccinimide (NCS): A common reagent for the chlorination of positions alpha to carbonyl groups and other activating groups. The reaction can be initiated by radical initiators or acid catalysts.

Sulfuryl Chloride (SO₂Cl₂): Often used for the free-radical chlorination of alkanes or for the chlorination of active methylene compounds. google.com

Phosphorus Oxychloride (POCl₃): This reagent is typically used to convert enolizable ketones and amides into vinyl chlorides and chloroimines, respectively. google.com It could be used to chlorinate the 1,3-diazinan-4-one at the C-6 position, likely via an enol or enolate intermediate. A similar method is used to prepare 6-chloro-1,3-dimethyluracil (B186940) from 1,3-dimethylbarbituric acid. google.com

The reaction conditions would need to be carefully controlled to prevent over-halogenation or reaction at other sites.

Halogenating AgentTypical ConditionsMechanism
N-Chlorosuccinimide (NCS)CCl₄, Benzoyl Peroxide (initiator), heatRadical Chain
Sulfuryl Chloride (SO₂Cl₂)Neat or in solvent, radical initiator, heatRadical Chain
Phosphorus Oxychloride (POCl₃)Neat or in solvent (e.g., CH₃CN), heatElectrophilic attack on enol/enolate

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This can be achieved through various strategies, including the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

For the synthesis of the core pyrimidinone structure, several green methodologies have been reported for the Biginelli reaction. These include the use of environmentally benign and reusable catalysts such as animal bone meal research-nexus.net and sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) . sid.irnih.gov These catalysts often allow the reaction to be performed under milder conditions and can be easily separated from the reaction mixture for reuse. Some of these reactions can even be carried out in water or under solvent-free conditions. sid.irnih.gov

Microwave-assisted synthesis is another key green chemistry technique that has been successfully applied to the synthesis of chloropyrimidine derivatives. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, leading to energy savings and increased efficiency. blucher.com.br For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives and pyrazolo[3,4-d]pyrimidines has been effectively achieved using microwave assistance. nih.govresearchgate.net

The principles of atom economy can be addressed by designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The development of catalytic and one-pot procedures for the synthesis of this compound would be a significant step towards a more sustainable process.

Chemical Transformations and Derivatization Studies of 6 Chloro 1,3 Diazinan 4 One

Reactivity of the Carbonyl Group (C-4) in 6-Chloro-1,3-diazinan-4-one:Similarly, searches for condensation reactions with amino compounds or other methods for the functionalization and further elaboration of the C-4 carbonyl group did not yield any specific research papers or patents concerning this compound.

The lack of accessible data suggests that this compound may be a novel compound or a synthetic intermediate whose chemical properties have not yet been extensively explored or publicly disclosed. Without primary research data, a detailed and scientifically accurate article on its chemical transformations, complete with research findings and data tables, cannot be generated at this time. Further empirical research would be required to elucidate the reactivity and derivatization potential of this specific chemical entity.

Electrophilic Aromatic Substitution (if applicable to a fused system)

There is no information available to indicate that this compound is part of a fused aromatic system. Therefore, its reactivity in electrophilic aromatic substitution reactions is not a documented area of study.

Investigations into Ring Modifications and Expansions/Contractions

No published studies were identified that specifically investigate the modification, expansion, or contraction of the 1,3-diazinan-4-one ring of this compound. Research in this area would be crucial for understanding the stability of the heterocyclic core and for developing novel molecular scaffolds.

Structural Elucidation and Conformational Analysis of 6 Chloro 1,3 Diazinan 4 One Systems

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive structure of 6-chloro-1,3-diazinan-4-one is established using a suite of spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons at each position of the diazinan ring. The proton at C6 (H6), being attached to the same carbon as the chlorine atom, would likely appear as a multiplet in the range of 3.0-4.0 ppm. bhu.ac.in The protons on C5 and C2 would also exhibit characteristic shifts and coupling patterns. The N-H protons would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration due to hydrogen bonding. bhu.ac.in

The ¹³C NMR spectrum would show four distinct signals for the carbon atoms of the heterocyclic ring. The carbonyl carbon (C4) is expected to have the most downfield shift, typically in the range of 150-175 ppm. organicchemistrydata.org The C6 carbon, bonded to the electronegative chlorine atom, would also be significantly shifted. The C2 and C5 carbons would appear at higher field strengths.

Two-dimensional NMR techniques are invaluable for assembling the molecular framework. A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ring. An HSQC experiment would correlate each proton with its directly attached carbon atom. Finally, an HMBC experiment would show longer-range correlations (2-3 bonds), which is critical for confirming the placement of the carbonyl group and the chlorine atom by observing correlations from protons to the C4 and C6 carbons.

Variable temperature (VT) NMR studies can provide insights into the dynamics of conformational changes, such as the rate of ring inversion. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-H 7.5 - 8.5 (broad) -
C2-H₂ 3.0 - 3.5 40 - 50
N3-H 7.0 - 8.0 (broad) -
C4 - 165 - 175
C5-H₂ 2.5 - 3.0 30 - 40
C6-H 4.0 - 4.5 55 - 65

Note: Predicted values are based on general NMR principles and data for similar heterocyclic systems. Actual values may vary.

Based on crystal structures of related heterocyclic compounds, it is expected that the 1,3-diazinan-4-one ring will adopt a non-planar conformation, likely a distorted chair or boat form. pdbj.orgiucr.orgresearchgate.net The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the crystal packing. researchgate.netmdpi.com

Table 2: Expected Solid-State Geometrical Parameters from X-ray Diffraction

Parameter Expected Value
C4=O Bond Length ~1.23 Å
C-N Bond Lengths ~1.35 - 1.45 Å
C-C Bond Lengths ~1.52 Å
C6-Cl Bond Length ~1.78 Å
C-N-C Bond Angle ~115 - 120°
N-C-N Bond Angle ~110 - 115°
N-C=O Bond Angle ~120°

Note: These values are typical for similar functional groups and ring systems found in crystallographic databases. iucr.orgresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. These two techniques are often complementary. spectroscopyonline.com

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, expected in the region of 1650-1700 cm⁻¹. researchgate.netscifiniti.com The N-H stretching vibrations would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-Cl stretching vibration would give rise to a band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would also detect these vibrations, though the relative intensities may differ. For instance, while the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, vibrations of the carbon backbone might be more prominent in the Raman spectrum. mt.com The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3200 - 3400 (broad) 3200 - 3400
C-H Stretch 2850 - 3000 2850 - 3000
C=O (Amide) Stretch 1650 - 1700 (strong) 1650 - 1700
N-H Bend 1550 - 1650 -
C-N Stretch 1200 - 1350 1200 - 1350
C-Cl Stretch 600 - 800 600 - 800

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state. scifiniti.comnih.gov

Conformational Analysis of the 1,3-Diazinan Ring

The six-membered 1,3-diazinan ring is not planar and can adopt several conformations to minimize steric and torsional strain. The presence of substituents further influences the conformational preference.

Similar to cyclohexane (B81311), the 1,3-diazinan-4-one ring can exist in two principal conformations: the chair and the boat. wikipedia.orgchemtube3d.com The chair conformation is generally more stable as it minimizes torsional strain by staggering the bonds on adjacent atoms. The boat conformation is typically higher in energy due to eclipsing interactions and steric hindrance between the "flagpole" positions. wikipedia.org

The ring can interconvert between two different chair conformations via a process known as ring flipping. During this process, axial substituents become equatorial and vice versa. The energy barrier for this interconversion passes through higher-energy intermediate conformations like the twist-boat and the half-chair. wikipedia.org The rate of this interconversion is temperature-dependent and can be studied using techniques like variable temperature NMR.

The conformational equilibrium of the this compound ring is significantly influenced by the substituents. The carbonyl group at C4 introduces planarity at that part of the ring, causing a distortion from a perfect chair conformation. The sp² hybridization of the C4 carbon and the adjacent N3 atom flattens this portion of the ring, leading to a conformation that might be better described as a half-chair or a sofa.

The chlorine atom at C6 is a key substituent influencing the conformational preference. In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. libretexts.org Therefore, it is highly probable that the more stable chair-like conformation of this compound will have the chlorine atom in an equatorial or pseudo-equatorial position. This minimizes steric repulsion with the axial protons or lone pairs on the other side of the ring. Computational studies on related substituted cyclohexane systems have confirmed that equatorial orientations are often energetically favored. nih.gov The precise conformational preference would be a balance between minimizing the steric bulk of the chloro group and the electronic effects introduced by the amide functionality.

Isotopic Labeling Studies for Mechanistic and Structural Insights

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org By replacing specific atoms within a molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes, researchers can gain profound insights into reaction mechanisms and molecular structures that would otherwise be difficult to ascertain. wikipedia.orgbeilstein-journals.org While specific isotopic labeling studies on this compound are not extensively reported in peer-reviewed literature, the application of these established methods can be described to illustrate their potential for elucidating the chemical and biological behavior of this compound.

The core principle involves the synthesis of a labeled version of the reactant, which is then used in a chemical reaction or biological system. wikipedia.org Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to detect the position and incorporation of these isotopes in the products, intermediates, or metabolites. wikipedia.orgsigmaaldrich.com

For a molecule like this compound, isotopic labeling could be instrumental in several areas:

Mechanistic Elucidation of Synthesis: To understand the formation mechanism of the diazinanone ring, one could use ¹⁵N-labeled precursors, such as a labeled amide or amine, in the synthetic route. By analyzing the final product with ¹⁵N NMR or MS, the exact incorporation and potential scrambling of the nitrogen atoms can be determined, confirming the proposed cyclization pathway.

Degradation Pathway Analysis: In environmental or metabolic studies, understanding how this compound breaks down is crucial. Using a ¹³C-labeled version of the compound would allow researchers to trace the fate of the carbon skeleton. nih.gov For instance, if the ring is cleaved, mass spectrometry can identify labeled fragments, helping to piece together the degradation pathway. nih.gov

Structural Confirmation and Spectral Assignment: While standard ¹H and ¹³C NMR can provide significant structural information, ambiguities can arise, especially in heterocyclic systems. For example, definitively assigning the NMR signals for the two nitrogen atoms is impossible with standard techniques. However, by synthesizing the molecule with one specifically ¹⁵N-labeled nitrogen, the signals in the ¹⁵N NMR spectrum can be unambiguously assigned. Similarly, selective ¹³C labeling of specific carbons (e.g., C=O at position 4, C-Cl at position 6, or C-2 between the nitrogens) would confirm their chemical shifts in the ¹³C NMR spectrum. sigmaaldrich.com Deuterium (²H) labeling can also be used to simplify complex ¹H NMR spectra and to probe certain kinetic isotope effects in reaction mechanisms. protein-nmr.org.uk

A hypothetical mass spectrometry study could be designed to confirm the structure of this compound through fragmentation analysis using labeled compounds. The expected mass-to-charge ratio (m/z) of the molecular ion and key fragments would shift predictably upon isotopic substitution.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Isotopically Labeled this compound

This table illustrates the expected mass shifts for the molecular ion ([M]⁺) of this compound upon specific isotopic labeling. The data is theoretical and serves to demonstrate the application of the technique, as experimental results for this specific compound are not available. The mass is calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

Compound VariantLabeled Atom(s)Expected Molecular Ion m/z (Monoisotopic)Mass Shift (Δm/z)Potential Insight
UnlabeledNone1480Baseline mass for fragmentation studies.
¹⁵N-labeledOne ¹⁵N atom149+1Confirms nitrogen presence in fragments.
¹⁵N₂-labeledBoth ¹⁵N atoms150+2Allows differentiation between N-containing fragments.
¹³C-labeledOne ¹³C at C-4 (carbonyl)149+1Traces the fate of the carbonyl group in fragmentation.
²H-labeledOne ²H at C-5149+1Helps elucidate rearrangement mechanisms involving C-H bonds.

Theoretical and Computational Chemistry of 6 Chloro 1,3 Diazinan 4 One

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules like 6-chloro-1,3-diazinan-4-one at the atomic level. These computational techniques can provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. scispace.com For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and its total electronic energy.

A standard approach would involve using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). researchgate.net The functional approximates the exchange-correlation energy, which is a key component of the total energy, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The calculations would yield data such as bond lengths, bond angles, and dihedral angles that define the molecular geometry. The relative energies of different possible conformations (e.g., chair, boat, or twist-boat for the diazinane ring) could also be calculated to identify the most stable isomer.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C4-O Bond Length (Å)Data not available
C6-Cl Bond Length (Å)Data not available
N1-C2 Bond Length (Å)Data not available
N3-C4 Bond Length (Å)Data not available
C5-C6 Bond Length (Å)Data not available
C2-N1-C6 Angle (°)Data not available
C4-N3-C2 Angle (°)Data not available
O-C4-N3-C2 Dihedral Angle (°)Data not available

Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational studies on this compound have been found.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. ajchem-a.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can be used to predict various spectroscopic properties. For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra can help identify characteristic vibrational frequencies, such as the C=O stretching of the ketone group and the C-Cl stretching. nih.gov Calculated NMR chemical shifts for ¹H and ¹³C atoms can aid in the structural elucidation of the molecule. chemmethod.com Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and thus the UV-Vis absorption spectrum. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
IR Stretching Freq. (C=O) (cm⁻¹)Data not available
IR Stretching Freq. (C-Cl) (cm⁻¹)Data not available
¹H NMR Chemical Shift (H at C6) (ppm)Data not available
¹³C NMR Chemical Shift (C4) (ppm)Data not available
¹³C NMR Chemical Shift (C6) (ppm)Data not available
Maximum UV-Vis Absorption (λmax) (nm)Data not available

Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational studies on this compound have been found.

Tautomerism and Prototropic Equilibria in this compound (if applicable)

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. tgc.ac.in For this compound, the presence of a lactam (a cyclic amide) structure suggests the possibility of keto-enol tautomerism, where the keto form (the -C=O group) is in equilibrium with an enol form (-C-OH group adjacent to a C=N double bond).

Computational methods can be used to predict the relative stabilities of the possible tautomers of this compound. By calculating the total energies of the keto and potential enol forms, it is possible to determine which tautomer is energetically more favorable and therefore likely to be the dominant species at equilibrium. nih.gov The choice of the computational method and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM), are crucial for obtaining accurate predictions of tautomeric equilibria in solution. researchgate.net

Beyond determining the relative stabilities of tautomers, computational chemistry can be used to explore the energy barrier for the interconversion between them. This involves locating the transition state structure on the potential energy surface that connects the two tautomers. The height of this energy barrier provides information about the rate of the tautomerization process. rsc.org A high energy barrier would suggest a slow interconversion, while a low barrier would indicate a rapid equilibrium.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its reactivity towards nucleophiles or its behavior under various reaction conditions. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome. For instance, modeling the reaction with a nucleophile would help to predict whether the attack is more likely to occur at the carbonyl carbon or at the carbon bearing the chlorine atom.

Transition State Analysis for Key Synthetic Steps

The synthesis of 1,3-diazinan-4-one derivatives often involves cyclization reactions, and transition state analysis is crucial for understanding the mechanisms and predicting the stereochemical outcomes of these transformations. While specific studies on this compound are not extensively documented in the provided results, general principles of transition state theory for similar six-membered ring systems can be applied.

For instance, in reactions forming six-membered rings, a chair-like transition state is generally favored over a boat-like one to minimize steric interactions. e-bookshelf.de Computational methods, such as ab initio quantum mechanical calculations, can be employed to determine the geometries and energies of these transition states. e-bookshelf.de For example, in the Claisen rearrangement, which proceeds through a six-membered transition state, calculations using the 6-31G* basis set have been used to determine bond lengths in the transition structure. e-bookshelf.de The relative energies of competing transition states, influenced by the positioning of substituents (axial vs. equatorial), can be approximated using the free-energy differences derived from monosubstituted cyclohexanes. e-bookshelf.de

Table 1: Key Parameters in Transition State Analysis

ParameterDescriptionComputational Method
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state, determining the reaction rate.Quantum Mechanics (DFT, ab initio)
Transition State Geometry The specific arrangement of atoms at the highest point on the reaction coordinate, including bond lengths and angles of forming and breaking bonds.Quantum Mechanics (DFT, ab initio)
Vibrational Frequencies Analysis of vibrational modes to confirm a true transition state (one imaginary frequency).Quantum Mechanics (DFT, ab initio)

Computational Studies of Reactive Intermediates

The formation of this compound likely involves various reactive intermediates. Computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of these transient species. For example, in the synthesis of related heterocyclic compounds like 1,3,5-diazinan[4,5-a]purin-10(3H)-ones, which are formed from the reaction of dGuo with aldehydes, computational methods have been instrumental in characterizing the resulting cyclic adducts. acs.org

Density Functional Theory (DFT) and other ab initio methods are commonly used to model the electronic structure and energetics of intermediates. scispace.com These calculations can help elucidate reaction pathways by comparing the stabilities of different potential intermediates. For instance, in the study of organoselenium compounds, docking analyses have identified key amino acid residues that interact with intermediates, providing insights into enzyme inhibition mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their motion over time. ua.ac.be This method is particularly valuable for flexible molecules like this compound, which can adopt various conformations.

MD simulations can provide detailed information about the preferred conformations, the energy barriers between them, and the influence of the solvent on the conformational equilibrium. ua.ac.be The simulations involve calculating the forces between atoms using a force field and integrating Newton's equations of motion. ua.ac.be Different ensembles, such as NVT (canonical, constant number of particles, volume, and temperature) and NPT (isothermal-isobaric), can be used to mimic experimental conditions. ua.ac.be For instance, conformational analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using NMR spectroscopy was complemented by quantum chemical calculations to determine the predominant conformers in solution. mdpi.com While specific MD studies on this compound are not available in the provided results, the methodology is broadly applicable to understand its dynamic behavior.

Table 2: Common Force Fields and Ensembles in MD Simulations

FeatureDescription
Force Fields AMBER, CHARMM, GROMOS: Sets of parameters describing the potential energy of the system.
Ensembles NVE (microcanonical), NVT (canonical), NPT (isothermal-isobaric): Statistical mechanics frameworks representing different thermodynamic conditions. ua.ac.be
Thermostats Berendsen, Nosé-Hoover: Algorithms used to maintain a constant temperature in the simulation. ua.ac.be

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. mdpi.comethz.ch These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding drug discovery and materials science research. mdpi.comresearchgate.net

A QSPR model is typically developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical properties. mdpi.com Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. ethz.ch

For example, QSPR models have been developed to predict the normal boiling points of organic molecules and the skin permeability of chemicals from complex mixtures. mdpi.comresearchgate.net The reliability of QSPR models is assessed through rigorous internal and external validation procedures. ethz.chresearchgate.net While no specific QSPR models for this compound were found, this methodology could be applied to predict various properties such as solubility, lipophilicity, or metabolic stability.

Table 3: Components of a QSPR Model

ComponentDescriptionExamples
Molecular Descriptors Numerical values representing different aspects of a molecule's structure and properties.Topological indices (e.g., Wiener index), quantum-chemical descriptors, constitutional descriptors. mdpi.com
Statistical Method Algorithm used to establish the relationship between descriptors and the target property.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM).
Validation Metrics Statistical parameters used to assess the predictive power and robustness of the model.Correlation coefficient (r²), cross-validated r² (q²), external validation. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the specific chemical compound “this compound” according to the provided outline.

The requested topics—its role as a versatile building block in complex organic synthesis for libraries of N-heterocyclic compounds and as a precursor for polycyclic or fused ring systems, as well as its exploration in medicinal chemistry for analog design, Structure-Activity Relationship (SAR) studies, and investigation into enzyme inhibitory mechanisms—are highly specific.

Academic Applications and Future Research Directions for 6 Chloro 1,3 Diazinan 4 One Derivatives

Development of New Reagents or Catalysts Based on the 6-Chloro-1,3-diazinan-4-one Structure

The inherent reactivity of the this compound core makes it a promising candidate for the development of novel reagents and catalysts. The electrophilic nature of the carbon atom attached to the chlorine allows for nucleophilic substitution, providing a straightforward method for tethering the diazinan-4-one moiety to various functional groups.

Potential as Organocatalysts: Derivatives of this compound could be functionalized to create a new class of organocatalysts. For instance, substitution of the chlorine atom with a chiral amine could yield a molecule with a stereocenter positioned to influence the stereochemical outcome of a reaction. The presence of the lactam ring and the additional nitrogen atom could allow for hydrogen bonding interactions with a substrate, further enhancing enantioselectivity. Research into chiral polymer catalysts has demonstrated that incorporating chiral structures into a polymer backbone can lead to catalysts with high enantioselectivities in asymmetric reactions researchgate.net. This principle could be applied to this compound derivatives, where the diazinan-4-one unit acts as a rigid scaffold for the catalytic group.

Ligands for Transition Metal Catalysis: The nitrogen atoms in the 1,3-diazinan-4-one ring can act as ligands for transition metals. By synthesizing derivatives with specific steric and electronic properties, it may be possible to create catalysts with novel reactivity. For example, the synthesis of bidentate or pincer ligands incorporating the diazinan-4-one structure could lead to highly active and selective catalysts for cross-coupling reactions, hydrogenations, or polymerizations. The modular nature of the synthesis, starting from this compound, would allow for the rapid generation of a library of ligands for screening in various catalytic transformations.

Specialized Reagents: The reactivity of the chlorine atom could also be exploited to develop specialized reagents. For example, derivatives could be designed to act as selective chlorinating agents for sensitive substrates. The development of chiral electrophilic chlorinating reagents is an active area of research, and the this compound scaffold could provide a new platform for such reagents researchgate.net.

A summary of potential catalytic applications is presented in the table below.

Application AreaPotential Derivative StructureCatalytic Transformation
OrganocatalysisChiral amine substituted at C6Asymmetric aldol, Michael, or Mannich reactions
Transition Metal CatalysisPhosphine or N-heterocyclic carbene at C6Cross-coupling, hydrogenation, metathesis
Phase Transfer CatalysisQuaternary ammonium salt tethered to the ringAlkylation, substitution reactions

Investigation in Materials Science for Advanced Functional Molecules

The rigid heterocyclic structure of this compound and the ability to introduce a wide range of functional groups make its derivatives attractive building blocks for materials science.

Monomers for Polymer Synthesis: Derivatives of this compound could be designed as monomers for the synthesis of functional polymers. For instance, by introducing a polymerizable group such as a vinyl or acrylate moiety, these monomers could be incorporated into polymer chains. The resulting polymers would possess the diazinan-4-one unit as a repeating side chain, which could impart specific properties such as thermal stability, flame retardancy, or the ability to coordinate with metal ions. The synthesis of sequence-defined polymers based on triazines, which are structurally related to diazinanes, has been reported, highlighting the potential for creating complex macromolecular architectures nih.gov. The introduction of chlorine atoms into polymer structures is a known strategy to enhance fire resistance, as seen in chlorinated polyethylene and polybenzoxazines researchgate.netmdpi.com.

Organic Electronics: The nitrogen-containing heterocyclic core of diazinan-4-one suggests potential applications in organic electronics. Molecules with extended π-systems containing heteroatoms are often investigated as organic semiconductors or components of organic light-emitting diodes (OLEDs). By synthesizing derivatives of this compound with conjugated aromatic substituents, it may be possible to create materials with interesting photophysical and electronic properties. The development of chlorinated quinoline and benzothiadiazole-based polymers for organic electronics demonstrates the utility of chlorinated heterocycles in this field researchgate.net.

Functional Dyes and Sensors: The diazinan-4-one scaffold could be functionalized to create novel dyes and chemical sensors. By attaching chromophores or fluorophores, the electronic properties of the molecule can be tuned to absorb and emit light at specific wavelengths. Furthermore, the nitrogen and oxygen atoms in the ring could act as binding sites for specific analytes, leading to a change in the spectroscopic properties of the molecule upon binding. This could be exploited for the development of selective chemosensors.

The table below outlines potential applications in materials science.

Material TypeFunctional Group on Diazinan-4-onePotential Application
Functional PolymerVinyl, acrylate, or other polymerizable groupHigh-performance plastics, flame retardants, metal-ion scavenging materials
Organic SemiconductorExtended aromatic or conjugated systemOrganic field-effect transistors (OFETs), organic photovoltaics (OPVs)
Functional Dye/SensorChromophore or fluorophoreTextile dyes, analytical probes, environmental monitoring

Future Perspectives and Interdisciplinary Research Opportunities for Chlorinated Diazinan-4-ones

The future of research on this compound and its derivatives lies in the exploration of interdisciplinary applications that leverage the unique chemical properties of this scaffold.

Medicinal and Agrochemical Chemistry: While this article focuses on non-pharmaceutical applications, the development of new synthetic methodologies and a deeper understanding of the reactivity of chlorinated diazinan-4-ones will undoubtedly benefit medicinal and agrochemical research. Halogenated heterocycles are prevalent in a wide range of bioactive molecules, and the insights gained from materials science and catalysis research could inform the design of next-generation therapeutic agents and crop protection chemicals nih.govnih.govmdpi.commdpi.com.

Sustainable Chemistry: There is a significant opportunity to develop greener and more sustainable synthetic routes to this compound and its derivatives. This could involve the use of biocatalysis, flow chemistry, or the development of multicomponent reactions that reduce waste and energy consumption. The use of biomass-derived feedstocks for the synthesis of related aza-heterocycles is an emerging area of research researchgate.net.

Computational Chemistry and Materials Design: The integration of computational chemistry, such as Density Functional Theory (DFT), with experimental work will be crucial for accelerating the discovery of new applications for chlorinated diazinan-4-ones researchgate.net. Computational modeling can be used to predict the electronic properties, reactivity, and potential applications of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. This synergy between computational and experimental chemistry will be essential for the rational design of new catalysts and materials.

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